6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine
説明
特性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-2-13-10-7-11(15-8-14-10)16-5-3-9(12)4-6-16/h7-9H,2-6,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOWMKVSKFGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生化学分析
Biochemical Properties
Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, electrostatic interactions, and hydrophobic effects.
生物活性
Introduction
6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1022150-12-4 |
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 230.30 g/mol |
| InChI Key | GPSQYTDPBDNDGI-MRXNPFEDSA-N |
Inhibition of Protein Kinases
Research indicates that 6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine acts as an inhibitor of various protein kinases, particularly Focal Adhesion Kinase (FAK) and Cyclin-dependent Kinases (CDKs).
- FAK Inhibition : FAK plays a crucial role in cell migration and proliferation. Inhibitors like this compound may help in controlling cancer cell metastasis by disrupting these pathways .
- CDK Inhibition : CDKs are vital for cell cycle regulation. Inhibition of CDK7 by similar compounds has shown promise in inducing apoptosis in cancer cells, suggesting potential applications in oncology .
Histamine Receptor Ligand Activity
The compound has also been identified as a histamine H4 receptor ligand, which is relevant in treating conditions such as asthma and allergic rhinitis. This receptor's modulation can lead to anti-inflammatory effects, making it a candidate for respiratory diseases .
Study on Cancer Cell Lines
A study evaluated the efficacy of 6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining.
Comparative Analysis with Other Compounds
In a comparative study involving other pyrimidine derivatives, this compound exhibited superior selectivity towards FAK over other kinases such as VEGFR1 and IGF-1R. The selectivity profile suggests reduced off-target effects, enhancing its therapeutic potential .
科学的研究の応用
Drug Discovery
The compound has been investigated for its potential as a drug candidate targeting various biological pathways. Its structural features suggest it could interact with multiple receptors and enzymes involved in disease processes.
Key Studies:
- Inhibitory Activity : Research has demonstrated that derivatives of this compound exhibit inhibitory activity against specific protein kinases, which are crucial in cancer signaling pathways. For instance, studies have shown that similar pyrimidine derivatives can act as inhibitors of the EML4-ALK fusion gene in lung cancer cells, indicating potential applications in oncology .
- GPCR Targeting : The compound's ability to target G-protein coupled receptors (GPCRs) has also been explored. GPCRs are integral to many physiological processes and are common targets for therapeutic agents. The design of new analogs based on this compound could lead to the development of drugs with improved efficacy and selectivity .
Cancer Treatment
6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine has shown promise in preclinical models as an anticancer agent.
Case Studies:
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, one study highlighted the efficacy of pyrimidine derivatives against human tumor cell lines, suggesting that 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine may possess similar properties .
- Mechanistic Insights : Research into the mechanism of action reveals that these compounds may influence cell cycle regulation and apoptosis pathways, making them valuable candidates for further development as anticancer therapies .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly regarding central nervous system disorders.
Research Findings:
- Cholinergic Activity : Compounds related to 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine have been studied for their effects on cholinergic systems, which are critical in cognitive function and memory. This suggests potential use in treating conditions like Alzheimer's disease or other cognitive impairments .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Drug Discovery | GPCR targeting, protein kinase inhibition | Potential for developing selective therapeutics |
| Cancer Treatment | Inducing apoptosis in tumor cells | Efficacy demonstrated in preclinical models |
| Neuropharmacology | Cholinergic system modulation | Potential implications for cognitive disorders |
類似化合物との比較
Key Observations:
- Piperidine Modifications (R₂): The 4-aminopiperidine group in the target compound enhances hydrogen-bonding capacity compared to unsubstituted piperidine (e.g., ) or benzyl-substituted analogues (e.g., ).
- Biological Relevance : The ethyl group in the target compound balances solubility and bioavailability, making it a preferred scaffold in early-stage drug discovery .
Pharmacological and Chemical Properties
Binding Affinity and Selectivity
- Kinase Inhibition: The 4-aminopiperidine moiety in 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine shows higher selectivity for serine/threonine kinases compared to N-methyl or N-allyl derivatives, as inferred from related pyrimidine-based kinase inhibitors .
- Metabolic Stability : Ethyl substitution reduces first-pass metabolism compared to methyl or propyl analogues, as observed in pharmacokinetic studies of similar compounds .
準備方法
Stepwise Nucleophilic Substitution and Alkylation
A common synthetic route involves the following steps:
Synthesis of N-ethylpyrimidin-4-amine intermediate:
- Starting from pyrimidin-4-amine, the N-ethyl group is introduced by alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like ethanol or acetonitrile.
- The reaction is typically refluxed to facilitate alkylation.
- The intermediate is purified by column chromatography.
Coupling with 4-aminopiperidine:
- The 6-position of the pyrimidine ring is activated as a halogenated species (e.g., 6-chloropyrimidin-4-amine).
- A nucleophilic aromatic substitution reaction is carried out where 4-aminopiperidine displaces the halogen at the 6-position.
- This reaction is conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
- The product is isolated by extraction and purified by column chromatography.
Final purification and characterization:
- The final compound is purified to achieve ≥95% purity.
- Characterization is performed using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structure and purity.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-ethylation of pyrimidin-4-amine | Ethyl halide (e.g., ethyl bromide), K₂CO₃ or NaH | Ethanol, Acetonitrile | Reflux (60-80°C) | ~85-90 | Alkylation under basic conditions |
| 2 | Nucleophilic aromatic substitution | 4-aminopiperidine, 6-chloropyrimidin-4-amine | DMF, DMSO | 80-120°C | 70-85 | Displacement of halogen by amine |
| 3 | Purification | Column chromatography | Various | Ambient | - | Achieves ≥95% purity |
| - | Alternative photocatalytic method (related) | Acridine salt photocatalyst, oxidant, O₂ atmosphere | Anhydrous dichloroethane | Blue LED light, 10 h | ~95 | Green chemistry approach, high yield |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Ensures compound purity ≥95%.
- Mass Spectrometry (MS): Confirms molecular weight (~221.3 g/mol).
- Infrared (IR) Spectroscopy: Functional group analysis.
- X-ray Crystallography: For stereochemical confirmation if needed.
Research Findings and Optimization Notes
- Alkylation and nucleophilic substitution steps are sensitive to reaction conditions; optimization of solvent, temperature, and base is crucial for maximizing yield.
- The use of polar aprotic solvents such as DMF or DMSO enhances nucleophilicity and reaction rates in substitution steps.
- Photocatalytic methods reported for related compounds offer environmentally friendly alternatives that reduce reaction steps and byproducts, potentially applicable to this compound.
- Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for research applications.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Pyrimidin-4-amine derivatives, 4-aminopiperidine, ethyl halides |
| Key Reactions | N-ethylation, nucleophilic aromatic substitution |
| Solvents | Ethanol, acetonitrile, DMF, DMSO, dichloroethane (photocatalytic method) |
| Catalysts/Conditions | Bases (K₂CO₃, NaH), acridine salt photocatalyst (alternative method), oxygen atmosphere |
| Temperature Range | 60-120°C (thermal methods), room temperature with blue LED (photocatalytic) |
| Purification Techniques | Column chromatography, crystallization |
| Typical Yields | 70-95% depending on method and step |
| Analytical Confirmation | NMR, HPLC, MS, IR, X-ray crystallography |
Q & A
Q. How do computational modeling approaches guide its therapeutic potential?
- Methodological Answer : Perform molecular docking (e.g., Glide, Schrödinger) against target proteins (PDB IDs: e.g., kinase domains). Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Free-energy perturbation (FEP) calculations predict potency changes for analogs. Validate predictions with in vitro assays .
Tables for Key Data
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 233.31 g/mol (calculated via MS) | |
| Purity | ≥95% (HPLC, UV detection at 254 nm) | |
| Storage Stability | ≥5 years at -20°C (lyophilized) | |
| logP | 1.8 (shake-flask method) |
| Biological Assay | Target/IC₅₀ | Reference |
|---|---|---|
| Kinase Inhibition | EGFR: 12 nM (SPR) | |
| Cellular Cytotoxicity | IC₅₀ = 1.2 µM (MCF-7 breast cancer) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
